1-Undecanesulfonic acid 1-Undecanesulfonic acid
Brand Name: Vulcanchem
CAS No.: 45164-10-1
VCID: VC19646604
InChI: InChI=1S/C11H24O3S/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3,(H,12,13,14)
SMILES:
Molecular Formula: C11H24O3S
Molecular Weight: 236.37 g/mol

1-Undecanesulfonic acid

CAS No.: 45164-10-1

Cat. No.: VC19646604

Molecular Formula: C11H24O3S

Molecular Weight: 236.37 g/mol

* For research use only. Not for human or veterinary use.

1-Undecanesulfonic acid - 45164-10-1

Specification

CAS No. 45164-10-1
Molecular Formula C11H24O3S
Molecular Weight 236.37 g/mol
IUPAC Name undecane-1-sulfonic acid
Standard InChI InChI=1S/C11H24O3S/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3,(H,12,13,14)
Standard InChI Key SJEYEFOHSMBQIX-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCS(=O)(=O)O

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

1-Undecanesulfonic acid consists of an 11-carbon alkyl chain terminated by a sulfonic acid group (SO3H-\text{SO}_3\text{H}). The linear structure ensures amphiphilic behavior, with the hydrophobic alkyl chain and hydrophilic sulfonic acid group enabling surfactant-like properties . Key molecular parameters include:

PropertyValueSource
Molecular formulaC11H24O3S\text{C}_{11}\text{H}_{24}\text{O}_3\text{S}
Molecular weight236.37 g/mol
Density1.033 g/cm³
LogP (octanol-water)4.485
Refractive index1.466

The sodium salt form (C11H23NaO3S\text{C}_{11}\text{H}_{23}\text{NaO}_3\text{S}) has a molecular weight of 258.35 g/mol and demonstrates high solubility in water, forming transparent solutions .

Spectroscopic and Analytical Data

Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the structure of 1-undecanesulfonic acid. The 1H^1\text{H} NMR spectrum exhibits characteristic peaks for the alkyl chain (δ\delta 1.2–1.6 ppm) and sulfonic acid group (δ\delta 2.4–3.1 ppm) . Infrared (IR) spectroscopy shows strong absorption bands at 1040–1200 cm1^{-1}, corresponding to symmetric and asymmetric S=O stretching vibrations .

Synthesis and Production

Sulfonation of Undecane

The primary synthesis route involves sulfonation of undecane using sulfur trioxide (SO3\text{SO}_3) or chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) . The reaction proceeds via electrophilic substitution, yielding 1-undecanesulfonic acid as the major product:

C11H24+SO3C11H23SO3H+H2O\text{C}_{11}\text{H}_{24} + \text{SO}_3 \rightarrow \text{C}_{11}\text{H}_{23}\text{SO}_3\text{H} + \text{H}_2\text{O}

Optimal conditions include temperatures of 40–60°C and inert atmospheres to prevent side reactions.

Nanoparticle Functionalization

1-Undecanesulfonic acid serves as a stabilizing agent in the synthesis of γ-Fe2_2O3_3 nanoparticles. Lu et al. (2003) demonstrated that coating iron oxide nanocrystals with this compound via site-exchange reactions produces monodisperse particles with narrow size distributions (5–10 nm) . The sulfonic acid group binds to the nanoparticle surface, while the alkyl chain prevents aggregation .

Industrial-Scale Production

Large-scale production typically neutralizes the sulfonic acid with sodium hydroxide to form the sodium salt, which is easier to handle and store . The reaction is:

C11H23SO3H+NaOHC11H23SO3Na+H2O\text{C}_{11}\text{H}_{23}\text{SO}_3\text{H} + \text{NaOH} \rightarrow \text{C}_{11}\text{H}_{23}\text{SO}_3\text{Na} + \text{H}_2\text{O}

Post-synthesis purification involves recrystallization or ion-exchange chromatography to achieve >98% purity .

Industrial and Biochemical Applications

Surfactant and Detergent Formulations

The sodium salt of 1-undecanesulfonic acid is a key ingredient in detergents and emulsifiers due to its ability to reduce surface tension and solubilize hydrophobic compounds . Applications include:

  • Enhanced oil recovery: Improves the displacement of crude oil in reservoir rocks .

  • Textile processing: Acts as a wetting agent in dyeing and finishing .

Biomedical Research

Sulfonated derivatives of 1-undecanesulfonic acid exhibit antiviral activity by mimicking heparan sulfate proteoglycans (HSPGs), which are critical for viral attachment. Gold nanoparticles functionalized with mercapto-undecane sulfonic acid (MUS) irreversibly inhibit herpes simplex virus (HSV) and respiratory syncytial virus (RSV) . These nanoparticles bind viral glycoproteins, preventing host cell entry .

Environmental Applications

In wastewater treatment, sodium 1-undecanesulfonate facilitates the removal of oils and greases via emulsification. Its biodegradability and low toxicity make it preferable to traditional surfactants like sodium dodecyl sulfate (SDS) .

Emerging Research and Future Directions

Antiviral Nanomaterials

Recent studies highlight the potential of MUS-coated nanoparticles as broad-spectrum antivirals. These materials inhibit influenza A (H1N1) and vesicular stomatitis virus (VSV) by disrupting viral attachment mechanisms . Computational models suggest that the sulfonic acid group interacts with viral surface proteins, while the alkyl chain enhances membrane permeability .

Sustainable Synthesis Methods

Advanced cross-coupling reactions, such as the Negishi reaction, enable the atom-economical synthesis of sulfonic acid derivatives. Vinyl sulfonates derived from 1-undecanesulfonic acid serve as precursors for COX-2 inhibitors, reducing waste in pharmaceutical production .

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